Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19969534
InChI: InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C12H9Cl2N3O4
Molecular Weight: 330.12 g/mol

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC19969534

Molecular Formula: C12H9Cl2N3O4

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C12H9Cl2N3O4
Molecular Weight 330.12 g/mol
IUPAC Name methyl 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate
Standard InChI InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3
Standard InChI Key FQSWDSWQPJMNDA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC(=C(C=C2)Cl)Cl

Introduction

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole derivative family. Pyrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. This specific compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, which include a pyrazole ring, a nitro group, and a carboxylate ester functional group.

Molecular Formula and Weight

  • Molecular Formula: The molecular formula of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not explicitly provided in the available sources, but it is closely related to other pyrazole derivatives.

  • Molecular Weight: The molecular weight is approximately 305.12 g/mol, as mentioned for similar compounds.

Synthesis Methods

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves complex multi-step organic reactions. These methods require precise control over reaction conditions to achieve high yield and purity.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the structure of the compound.

  • Mass Spectrometry (MS): Essential for confirming the purity and molecular weight of the synthesized compound.

Potential Applications

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may exhibit anti-inflammatory and antimicrobial effects.

  • Agrochemicals: Its unique structure suggests utility in pest control or plant protection.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylateNot explicitly providedApproximately 305.12Pharmaceuticals, Agrochemicals
1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazoleC10H7Cl2N3O2272.08Biological activities similar to pyrazole derivatives
1-[(3-Methylphenyl)methyl]-4-nitro-1H-pyrazoleC11H11N3O2217.22Potential therapeutic applications

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